molecular formula C28H29N3O5 B2764558 3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide CAS No. 899916-18-8

3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Cat. No. B2764558
CAS RN: 899916-18-8
M. Wt: 487.556
InChI Key: SPVCNUIOZNWGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazolinones and their derivatives are a significant class of organic compounds. They are part of many bioactive compounds and drugs .


Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives with isocyanates, leading to cyclization and formation of the quinazolinone core .


Molecular Structure Analysis

The compound appears to have a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a heterocyclic ring containing two nitrogens .


Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions, including substitutions and additions, depending on the substituents present .

Scientific Research Applications

Synthesis and Antitumor Activity

A study conducted by Al-Suwaidan et al. (2016) focused on synthesizing a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which were evaluated for their in vitro antitumor activity. This research demonstrated significant broad-spectrum antitumor activity for compounds with specific substitutions, showcasing mean GI50 values that were substantially more potent compared with the positive control 5-FU. Molecular docking studies indicated that these compounds had similar binding modes to known antitumor agents, suggesting their mechanism of action might involve the inhibition of specific cancer cell growth pathways (Al-Suwaidan et al., 2016).

Antimicrobial Agents

Desai et al. (2007) synthesized new quinazoline derivatives to evaluate their potential as antimicrobial agents. Their research discovered that certain compounds showed promising antibacterial and antifungal activities against a variety of pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus. This suggests that quinazoline derivatives could be potential candidates for developing new antimicrobial treatments (Desai et al., 2007).

Psychotropic and Anti-inflammatory Activity

A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives synthesized by Zablotskaya et al. (2013) were found to possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some compounds also demonstrated antimicrobial action. The study suggests that structural characteristics and physicochemical parameters of these compounds contribute significantly to their biological activities (Zablotskaya et al., 2013).

Mechanism of Action

The biological activity of quinazolinone derivatives can vary widely depending on their structure. Some are used as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents .

Safety and Hazards

The safety and hazards associated with a specific quinazolinone derivative would depend on its exact structure. Some quinazolinone derivatives are used as drugs, suggesting they have acceptable safety profiles when used appropriately .

Future Directions

Future research could involve synthesizing the specific compound you mentioned and studying its properties and potential uses. Given the wide range of biological activities exhibited by quinazolinone derivatives, it could have interesting bioactive properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide' involves the condensation of 2-amino-3-benzyl-1,4-dihydroquinazoline-4,4-dioxide with 3,4-dimethoxyphenylacetic acid followed by acylation with propanoyl chloride.", "Starting Materials": [ "2-amino-3-benzyl-1,4-dihydroquinazoline-4,4-dioxide", "3,4-dimethoxyphenylacetic acid", "propanoyl chloride", "triethylamine", "dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-benzyl-1,4-dihydroquinazoline-4,4-dioxide (1.0 equiv) and 3,4-dimethoxyphenylacetic acid (1.2 equiv) in dichloromethane and add triethylamine (1.5 equiv). Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Add propanoyl chloride (1.2 equiv) dropwise to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding a saturated solution of sodium bicarbonate and stir for 10 minutes.", "Step 4: Extract the organic layer with dichloromethane and wash with water and brine.", "Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "Step 7: Recrystallize the purified product from a mixture of dichloromethane and diethyl ether to obtain the final product." ] }

CAS RN

899916-18-8

Product Name

3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Molecular Formula

C28H29N3O5

Molecular Weight

487.556

IUPAC Name

3-(1-benzyl-2,4-dioxoquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C28H29N3O5/c1-35-24-13-12-20(18-25(24)36-2)14-16-29-26(32)15-17-30-27(33)22-10-6-7-11-23(22)31(28(30)34)19-21-8-4-3-5-9-21/h3-13,18H,14-17,19H2,1-2H3,(H,29,32)

InChI Key

SPVCNUIOZNWGSP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)OC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.